2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Description

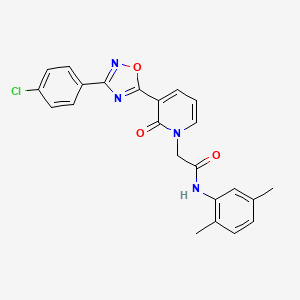

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group, a pyridin-2-one ring, and an N-(2,5-dimethylphenyl)acetamide moiety. The 4-chlorophenyl substituent may enhance lipophilicity and influence π-π stacking interactions with biological targets, while the 2,5-dimethylphenyl group on the acetamide side chain could modulate steric and electronic properties. Structural elucidation of such compounds often relies on tools like SHELX for crystallographic refinement .

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-5-6-15(2)19(12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXECBCPVROGEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies indicate that compounds containing oxadiazole and pyridine derivatives exhibit notable anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values (the concentration required to inhibit 50% of cell growth) for related compounds have been reported in the range of 1.61 µg/mL to 10 µg/mL , indicating significant cytotoxic effects against cancer cells .

Antimicrobial Activity

The biological activity profile of this compound also suggests potential antimicrobial effects. Studies have demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli were found to be in the range of 5.64 to 77.38 µM , showcasing its effectiveness as an antimicrobial agent .

Enzyme Inhibition

Additionally, the compound has shown promise as an enzyme inhibitor. For instance, derivatives with similar structures have been evaluated for their ability to inhibit acetylcholinesterase and urease enzymes, with some compounds demonstrating strong inhibitory effects . This suggests potential applications in treating conditions like Alzheimer's disease or urinary tract infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl rings significantly influence the biological activity of these compounds. For instance:

- The presence of a chlorine atom at the para position on the phenyl ring enhances cytotoxicity.

- Methyl substitutions on adjacent phenyl rings also contribute positively to the bioactivity profile .

Study on Anticancer Properties

A study conducted by researchers evaluated a series of oxadiazole derivatives for their anticancer activity against various human cancer cell lines. The study found that compounds with similar structural features to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, several oxadiazole derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that certain modifications in the oxadiazole structure led to enhanced antibacterial properties against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs typically differ in substituent positions, aromatic ring systems, or functional groups. Below, we analyze key similarities and differences with selected analogs, focusing on pharmacological relevance and physicochemical properties.

Structural Analog: 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

- Key Differences: Chlorophenyl Position: The meta-chloro (3-chlorophenyl) substitution on the oxadiazole ring (vs. para-chloro in the parent compound) alters electronic effects and steric interactions. Pyridinone Substituents: Additional 4,6-dimethyl groups on the pyridinone ring increase steric bulk, which could hinder rotational freedom and reduce solubility. Acetamide Substitution: The 4-isopropylphenyl group (vs.

Pharmacological Implications

- Binding Affinity : Docking studies using tools like AutoDock4 suggest that para-chlorophenyl derivatives exhibit stronger binding to enzymes like cyclooxygenase-2 (COX-2) due to optimal alignment with hydrophobic residues in the active site. Meta-substituted analogs may require higher concentrations to achieve similar effects .

- Metabolic Stability : The 1,2,4-oxadiazole ring in both compounds resists hydrolysis, but bulkier substituents (e.g., 4-isopropylphenyl) may slow hepatic clearance compared to smaller groups like 2,5-dimethylphenyl .

Physicochemical Properties

Research Findings and Limitations

- In Vitro Screening: The microculture tetrazolium (MTT) assay, a standard for cytotoxicity profiling, could theoretically differentiate these compounds’ potency. For example, para-chlorophenyl derivatives might show lower IC50 values in cancer cell lines (e.g., lung or colon carcinomas) due to enhanced target engagement .

- Synthetic Accessibility: The parent compound’s synthesis requires fewer steps compared to its 4,6-dimethylpyridinone analog, which involves additional methylation reactions that reduce yield .

- Knowledge Gaps: Direct comparative studies on pharmacokinetics (e.g., bioavailability, half-life) or in vivo efficacy are absent in the literature. Computational predictions (e.g., AutoDock4, ADMET models) remain foundational but require experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.